

An In-depth Technical Guide to the Structure of Cyclohexanone p-Nitrophenyl Hydrazone

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Compound of Interest

Compound Name: Cyclohexanone *p*-nitrophenyl hydrazone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of **Cyclohexanone p-nitrophenyl hydrazone**, a compound of interest in various chemical and pharmaceutical research fields. This document details its molecular architecture, spectroscopic characterization, and a detailed protocol for its synthesis, presenting data in a clear and accessible format for scientific professionals.

Molecular Structure and Properties

Cyclohexanone p-nitrophenyl hydrazone is a derivative of cyclohexanone, formed by a condensation reaction with *p*-nitrophenylhydrazine. The structure is characterized by a cyclohexyl ring attached to a hydrazone linker, which is further substituted with a *p*-nitrophenyl group.

The key structural features include:

- Cyclohexane Ring: A six-membered aliphatic ring.
- Hydrazone Group (-C=N-NH-): A functional group formed from the reaction of a ketone (cyclohexanone) and a hydrazine.
- *p*-Nitrophenyl Group: A phenyl ring substituted with a nitro group (-NO₂) at the para position.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the hydrazone moiety.

Physicochemical Properties:

Property	Value
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₂
Molecular Weight	233.27 g/mol

Spectroscopic Data

The structural elucidation of **Cyclohexanone p-nitrophenyl hydrazone** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
[Data not explicitly found in search results]	-	-	Aromatic protons
[Data not explicitly found in search results]	-	-	N-H proton
[Data not explicitly found in search results]	-	-	Cyclohexyl protons (α to C=N)
[Data not explicitly found in search results]	-	-	Cyclohexyl protons (other)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
[Data not explicitly found in search results]	C=N (Imine carbon)
[Data not explicitly found in search results]	Aromatic carbons (substituted)
[Data not explicitly found in search results]	Aromatic carbons (unsubstituted)
[Data not explicitly found in search results]	Cyclohexyl carbons

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
[Data not explicitly found in search results]	Strong	N-H stretch
[Data not explicitly found in search results]	Strong	C=N stretch (Imine)
[Data not explicitly found in search results]	Strong	NO ₂ asymmetric stretch
[Data not explicitly found in search results]	Strong	NO ₂ symmetric stretch
[Data not explicitly found in search results]	Medium-Strong	C-H stretch (aromatic and aliphatic)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
233	$[M]^+$ (Molecular ion)
[Specific fragmentation data not available]	Fragment ions

Experimental Protocols

Synthesis of Cyclohexanone p-Nitrophenyl Hydrazone

This protocol is adapted from general procedures for the synthesis of hydrazones.

Materials:

- Cyclohexanone
- p-Nitrophenylhydrazine
- Ethanol (or Methanol)
- Glacial Acetic Acid (catalyst)
- Distilled water

Procedure:

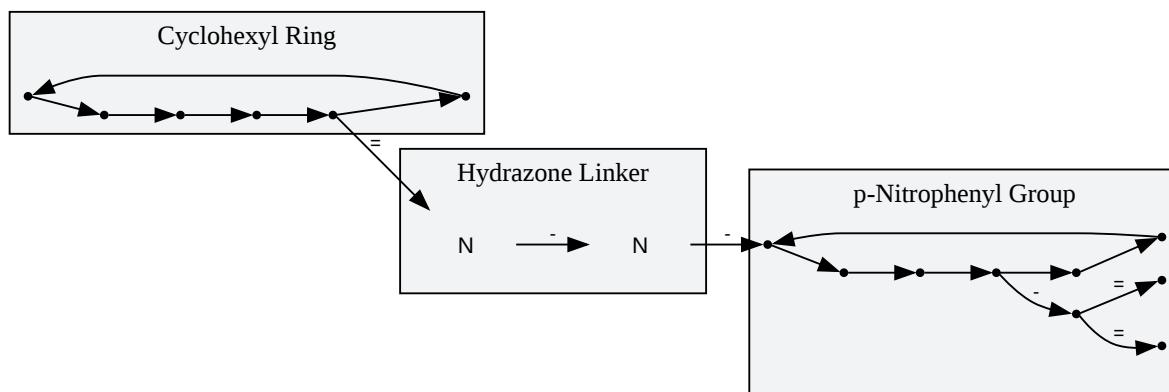
- Dissolve a specific molar equivalent of p-nitrophenylhydrazine in a minimal amount of warm ethanol.
- In a separate flask, dissolve an equimolar amount of cyclohexanone in ethanol.
- Slowly add the cyclohexanone solution to the p-nitrophenylhydrazine solution with constant stirring.
- Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
- Continue stirring the mixture at room temperature. The formation of a precipitate indicates the product is forming. The reaction can be gently heated to ensure completion.

- After the reaction is complete (typically monitored by TLC), cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure **Cyclohexanone p-nitrophenyl hydrazone**.
- Dry the purified crystals in a desiccator.

Characterization: The purity and identity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS) as detailed in the previous section.

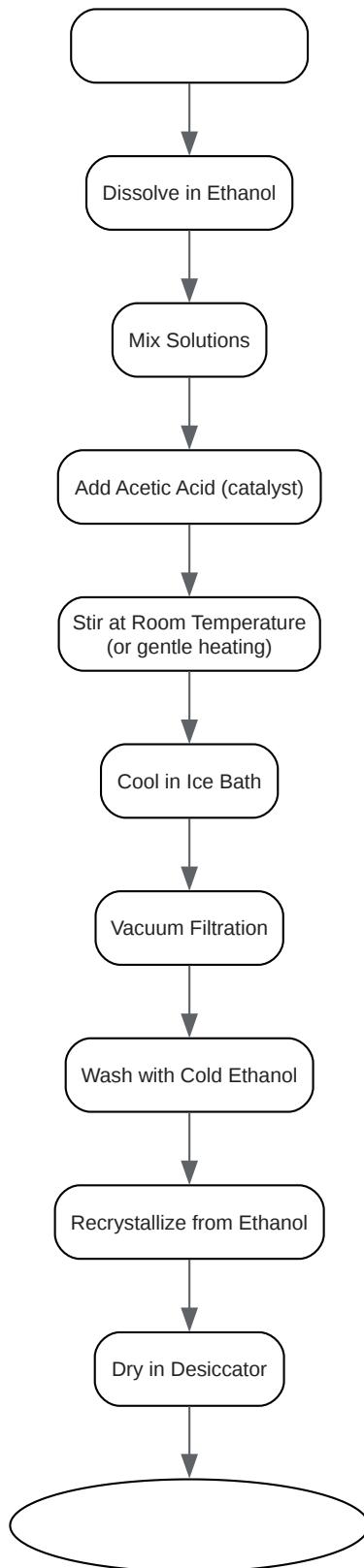
Visualizations

Molecular Structure

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Caption: Molecular structure of **Cyclohexanone p-nitrophenyl hydrazone**.

Synthesis Workflow



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Caption: Workflow for the synthesis of **Cyclohexanone p-nitrophenyl hydrazone**.

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